1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate
CAS No.: 343373-81-9
Cat. No.: VC7885857
Molecular Formula: C14H10Cl2O4S2
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343373-81-9 |
|---|---|
| Molecular Formula | C14H10Cl2O4S2 |
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C14H10Cl2O4S2/c15-8-1-2-9(11(16)7-8)13(17)20-12-4-6-22(18,19)14-10(12)3-5-21-14/h1-3,5,7,12H,4,6H2 |
| Standard InChI Key | VXRUZEHDGNVJBK-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)C2=C(C1OC(=O)C3=C(C=C(C=C3)Cl)Cl)C=CS2 |
| Canonical SMILES | C1CS(=O)(=O)C2=C(C1OC(=O)C3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Introduction
Synthesis and Applications
The synthesis of thieno[2,3-b]thiopyran derivatives often involves multi-step reactions, including cyclization and oxidation steps. These compounds are researched for their potential biological activities, such as antimicrobial or anticancer properties, as well as their use in materials science due to their unique electronic properties.
Related Compounds
Several related compounds have been studied extensively:
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1,1-Dioxo-1,2,3,4-tetrahydro-1lambda6-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate (CAS No. 343373-82-0) is a similar compound with a nicotinate ester group instead of a benzoate group. It has a molecular formula of C13H10ClNO4S2 and a molecular weight of 343.81 g/mol .
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1,1-Dioxo-1,2,3,4-tetrahydro-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-methylbenzene carboxylate (CAS No. 343373-79-5) features a methylbenzene carboxylate group, with a molecular formula of C15H14O4S2 and a molecular weight of 322.4 g/mol .
Research Findings
While specific research findings on 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate are not available, studies on similar compounds highlight their potential in medicinal chemistry. For instance, thieno[2,3-b]thiopyran derivatives have shown promise in drug development due to their ability to interact with biological targets.
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